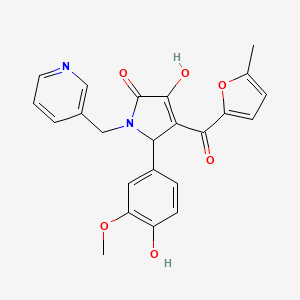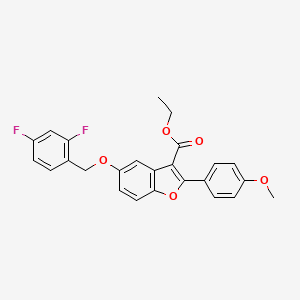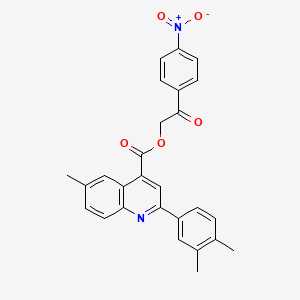
3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This complex molecule is a natural product with a fascinating structure. It combines elements from various classes of organic compounds, making it intriguing for both chemists and biologists. The compound’s full name reflects its substituents and functional groups, but let’s break it down:
- It contains a pyrrolone ring, a furan ring, and a pyridine ring, all intricately connected.
3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: is a polyphenolic alkaloid.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps due to its complex structure. While there isn’t a single standard method, here’s a general outline:
Isolation from Natural Sources: It can be extracted from certain plants or fungi.
Total Synthesis: Organic chemists have developed multi-step synthetic routes to create it in the lab. These involve cyclization reactions, functional group manipulations, and protecting group strategies.
Industrial Production: Industrial-scale production is limited due to the compound’s complexity. research continues to optimize synthetic methods for scalability.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation.
Reduction: The pyrrolone ring can undergo reduction.
Substitution: The pyridine ring allows for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., alkyl halides) for pyridine substitution.
- Oxidation: Quinone derivatives.
- Reduction: Reduced pyrrolone derivatives.
- Substitution: Alkylated or arylated pyridine derivatives.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicine: It exhibits antioxidant, anti-inflammatory, and antitumor properties.
Chemistry: It serves as a synthetic target for organic chemists.
Biology: Researchers study its effects on cellular pathways and gene expression.
Mecanismo De Acción
The compound’s precise mechanism isn’t fully elucidated, but it likely interacts with cellular receptors, enzymes, or signaling pathways. Further research is needed to understand its mode of action.
Comparación Con Compuestos Similares
While unique, it shares features with other polyphenolic alkaloids:
Curcumin: Also derived from plants, curcumin has similar antioxidant properties.
Resveratrol: Found in red wine, resveratrol shares some structural motifs.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Propiedades
Fórmula molecular |
C23H20N2O6 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H20N2O6/c1-13-5-8-17(31-13)21(27)19-20(15-6-7-16(26)18(10-15)30-2)25(23(29)22(19)28)12-14-4-3-9-24-11-14/h3-11,20,26,28H,12H2,1-2H3 |
Clave InChI |
IWCNGSLXDYOUAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)O)OC)CC4=CN=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Bromophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624329.png)
![4,4-dimethyl-N-(3-methylbutyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11624342.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11624343.png)


![3,5-diethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624350.png)
![1-[(4-methylphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11624356.png)
![1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11624376.png)
![N-(3-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11624381.png)
![5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624387.png)
![4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11624390.png)
![6-((5Z)-5-{[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B11624393.png)
![(2Z)-6-methyl-2-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624404.png)
![Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11624409.png)
